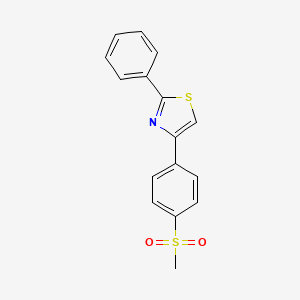

4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

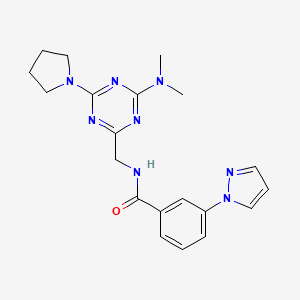

The molecular structure of a compound determines its physical and chemical properties. While the specific molecular structure analysis of “4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole” is not available, related compounds such as (4-(Methylsulfonyl)phenyl)methanamine hydrochloride have a molecular weight of 221.71 .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 Inhibitors

A series of benzimidazole derivatives, where the 4-(methylsulfonyl)phenyl pharmacophore is attached via its C-2 position, has been designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . This suggests that 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole could potentially be used in the development of new COX-2 inhibitors.

Anti-inflammatory Activity

The synthesized compounds were also evaluated in vivo for their anti-inflammatory activity . Several compounds showed selective inhibition to the COX-2 isozyme, which is associated with inflammation . This indicates that 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole could be used in the development of new anti-inflammatory drugs.

Ulcerogenic Liability

Regarding ulcerogenic liability, one of the compounds was found to be the safest . This suggests that 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole could potentially be used in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with lower ulcerogenic liability.

Organic Synthesis

4-(Methylsulfonyl)phenylacetic acid, which is structurally similar to 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole, is an important raw material and intermediate used in organic synthesis . This suggests that 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole could also be used as a raw material or intermediate in organic synthesis.

Pharmaceuticals

4-(Methylsulfonyl)phenylacetic acid is used in the pharmaceutical industry . Given the structural similarity, 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole could potentially be used in the development of new pharmaceuticals.

Agrochemicals

4-(Methylsulfonyl)phenylacetic acid is also used in the agrochemical industry . This suggests that 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole could potentially be used in the development of new agrochemicals.

Dyestuff Fields

4-(Methylsulfonyl)phenylacetic acid is used in dyestuff fields . This suggests that 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole could potentially be used in the development of new dyes.

Light Emitters

A multifunctional molecule, 2-(4-(methylsulfonyl) phenyl)ethylamine (MSPE), which is structurally similar to 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole, has been used to achieve an ideal emitter structure with superior opto-electronic, crystal, and morphological properties . This suggests that 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole could potentially be used in the development of new light emitters.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostanoids by the COX enzymes. By inhibiting COX-2, the compound prevents this conversion, leading to a decrease in the production of prostanoids. This results in reduced inflammation and pain.

Result of Action

The inhibition of COX-2 by 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole leads to a decrease in the production of prostanoids . This results in a reduction of inflammation and pain at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-(4-methylsulfonylphenyl)-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c1-21(18,19)14-9-7-12(8-10-14)15-11-20-16(17-15)13-5-3-2-4-6-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFMPOBELCJXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2488780.png)

![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)

![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)

![Cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2488788.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)

![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2488796.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)